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molecular formula C15H18ClN3 B8324972 7-Chloro-4-(3,5-dimethylpiperazin-1-yl)quinoline

7-Chloro-4-(3,5-dimethylpiperazin-1-yl)quinoline

Cat. No. B8324972
M. Wt: 275.77 g/mol
InChI Key: RYTRXEBOQAYIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07220856B2

Procedure details

4,7-Dichloroquinoline (0.40 g, 2.0 mmol) and. 2,6-dimethylpiperazine (0.57 g, 5.0 mmol) in n-butanol (20 mL) are reacted according to method B yielding the title product after column chromatography with CH2Cl2-MeOH.
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.57 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[CH3:13][CH:14]1[CH2:19][NH:18][CH2:17][CH:16]([CH3:20])[NH:15]1.C(Cl)Cl.CO>C(O)CCC>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([N:18]3[CH2:17][CH:16]([CH3:20])[NH:15][CH:14]([CH3:13])[CH2:19]3)=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)Cl
Step Three
Name
Quantity
0.57 g
Type
reactant
Smiles
CC1NC(CNC1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=CC=NC2=C1)N1CC(NC(C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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